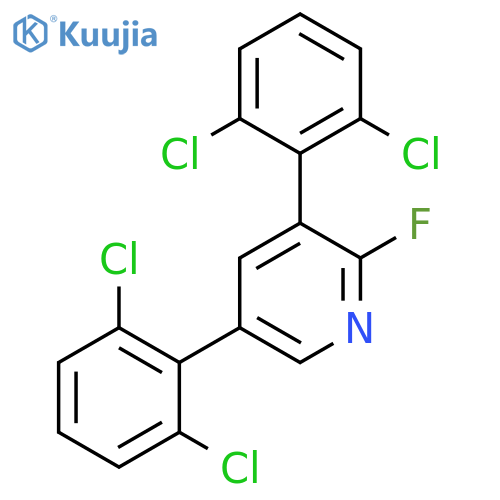Cas no 1361574-10-8 (3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine)

1361574-10-8 structure
商品名:3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine
CAS番号:1361574-10-8
MF:C17H8Cl4FN
メガワット:387.062523841858
CID:4921948
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine
-
- インチ: 1S/C17H8Cl4FN/c18-11-3-1-4-12(19)15(11)9-7-10(17(22)23-8-9)16-13(20)5-2-6-14(16)21/h1-8H
- InChIKey: PEVNKUSSDNOTGH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C(=NC=C(C2C(=CC=CC=2Cl)Cl)C=1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 379
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 12.9
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023030323-250mg |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine |
1361574-10-8 | 97% | 250mg |
693.60 USD | 2021-06-10 | |
| Alichem | A023030323-500mg |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine |
1361574-10-8 | 97% | 500mg |
950.60 USD | 2021-06-10 | |
| Alichem | A023030323-1g |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine |
1361574-10-8 | 97% | 1g |
1,831.20 USD | 2021-06-10 |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1361574-10-8 (3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
